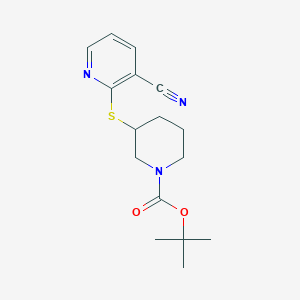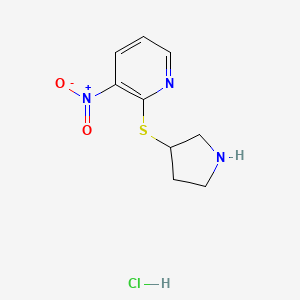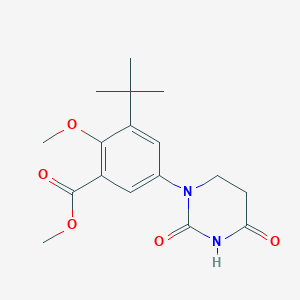
(4,4-Dimethylcyclopent-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with two methyl groups at the 4-position. This compound is of interest due to its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid typically involves the hydroboration of 4,4-dimethyl-1-cyclopentene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Industrial Production Methods: While specific industrial production methods for B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Protodeboronation: Protic solvents like methanol or ethanol, and bases such as sodium hydroxide (NaOH) are used.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or alkenyl compounds.
Oxidation: The major products are alcohols or ketones.
Protodeboronation: The major product is the corresponding hydrocarbon.
科学的研究の応用
Chemistry: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This interaction can be exploited for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is used as a building block for the synthesis of various organic compounds. Its role in Suzuki–Miyaura coupling reactions makes it valuable for the production of fine chemicals and materials .
作用機序
The mechanism of action of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Used in similar coupling reactions but has different reactivity and selectivity due to the phenyl group.
Pinacol Boronic Esters: These esters are more stable and easier to handle but require additional steps for deprotection.
Alkylboronic Acids: These compounds have different reactivity profiles and are used for different types of coupling reactions.
Uniqueness: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is unique due to its cyclopentene ring structure with two methyl groups, which can influence its reactivity and selectivity in coupling reactions. This structural feature can be advantageous in the synthesis of specific target molecules .
特性
CAS番号 |
1146616-04-7 |
|---|---|
分子式 |
C7H13BO2 |
分子量 |
139.99 g/mol |
IUPAC名 |
(4,4-dimethylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-7(2)4-3-6(5-7)8(9)10/h3,9-10H,4-5H2,1-2H3 |
InChIキー |
DCMIPUHFUYRGIK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCC(C1)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)




![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)






![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
